tert-butyl 3-oxo-2-(trifluoromethyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-oxo-2-(trifluoromethyl)azetidine-1-carboxylate: is an organic compound with the molecular formula C9H12F3NO3 and a molecular weight of 239.2 g/mol . This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl 3-oxo-2-(trifluoromethyl)azetidine-1-carboxylate typically involves the reaction of appropriate azetidine derivatives with trifluoromethylating agents under controlled conditions. One common method includes the use of tert-butyl 3-oxoazetidine-1-carboxylate as a starting material, which is then subjected to trifluoromethylation reactions.
Industrial Production Methods: : Industrial production of this compound often employs continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: : Tert-butyl 3-oxo-2-(trifluoromethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
Chemistry: : This compound is used as a building block in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry and materials science.
Biology and Medicine: : In biological research, it serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications, including antiviral and anticancer agents.
Industry: : In the industrial sector, it is utilized in the development of agrochemicals and specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-oxo-2-(trifluoromethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, leading to the modulation of biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins. This interaction can result in the inhibition or activation of enzymatic activities, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-oxoazetidine-1-carboxylate
- Tert-butyl 3-aminoazetidine-1-carboxylate
- Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate
Uniqueness: : Tert-butyl 3-oxo-2-(trifluoromethyl)azetidine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its potential as a versatile building block in synthetic chemistry.
Properties
CAS No. |
2770359-02-7 |
---|---|
Molecular Formula |
C9H12F3NO3 |
Molecular Weight |
239.2 |
Purity |
95 |
Origin of Product |
United States |
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